molecular formula C9H11AsN6O3 B154466 [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid CAS No. 5806-89-3

[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid

Cat. No.: B154466
CAS No.: 5806-89-3
M. Wt: 326.14 g/mol
InChI Key: VURSAWSSSICZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid (CAS: 5806-89-3), also known as melarsen, is an organoarsenic compound with a molecular formula of C₉H₁₁AsN₆O₃ . It features a central triazine ring substituted with two amino groups and a para-arsonic acid-linked phenyl group. This compound is a key metabolite of the trypanocidal drug melarsoprol, formed via enzymatic conversion in human serum and blood . Its arsenic moiety contributes to its bioactivity, particularly in targeting parasitic enzymes in diseases like African trypanosomiasis.

Melarsen’s synthesis typically involves coupling 4,6-diamino-1,3,5-triazine derivatives with p-arsanilic acid precursors. Its structure has been confirmed via HPLC/electrospray mass spectrometry (HPLC/ES-MS) and accurate mass measurements .

Properties

IUPAC Name

[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11AsN6O3/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(2-4-6)10(17,18)19/h1-4H,(H2,17,18,19)(H5,11,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURSAWSSSICZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11AsN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206786
Record name (4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)phenyl)arsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5806-89-3
Record name Arsonic acid, [4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5806-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melarsen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005806893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10894
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)phenyl)arsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELARSEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSE56BH8XT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Stepwise Synthesis from Trichlorotriazine (TCT)

The primary industrial route involves four sequential steps, as detailed in the patent US5459263A:

  • Step 1: Synthesis of Diaminochlorotriazine (DCT)
    Trichlorotriazine (TCT) is reacted with aqueous ammonia under controlled conditions to form 2-chloro-4,6-diaminotriazine (DCT). Key parameters include:

    • Temperature control : Maintaining the reaction below 20°C during TCT addition prevents side reactions, such as the formation of diamino-s-triazine impurities.

    • Ammonia concentration : A 15–20% w/w NH₃ solution optimizes reaction kinetics while minimizing byproducts.

    • Purification : Hot water washing (90–95°C) reduces impurities like unreacted TCT and oligomeric byproducts.

  • Step 2: Condensation with p-Arsanilic Acid
    DCT is condensed with p-arsanilic acid in an aqueous medium to yield MAH. Critical factors include:

    • Stoichiometry : A 1:1 molar ratio of DCT to p-arsanilic acid ensures complete conversion.

    • Reaction temperature : 0–95°C, with dissolution of p-arsanilic acid serving as an endpoint indicator.

    • Acid precipitation : Hydrochloric acid addition precipitates MAH, achieving purities >99% when using high-purity DCT.

Key Reaction Parameters and Their Impact on Yield

The table below summarizes optimized conditions for MAH synthesis based on patent examples:

ParameterExample 3Example 4Example 5
TCT addition time (min)4040120
Reaction temperature (°C)4–1110–134–5
NH₃ concentration (% w/w)15–2015–2015–20
Post-addition heating (°C)384040
DCT purity after washing96.3%98.7%99.9%

Slower TCT addition (e.g., 120 minutes in Example 5) and stricter temperature control (<5°C) significantly reduce impurities such as diamino-s-triazine derivatives.

Purification and Analytical Characterization

Purification Techniques

  • Hot water resuspension : Washing DCT with water at 90–95°C removes soluble byproducts, improving MAH precursor purity to >99%.

  • Acid recrystallization : MAH is precipitated via HCl addition, yielding a crystalline solid with <0.5% residual solvents.

Analytical Methods

  • HPLC : Quantifies impurities such as unreacted p-arsanilic acid (retention time: 4.2 min) and triazine derivatives (retention time: 6.8 min).

  • Elemental analysis : Confirms stoichiometry (C: 33.1%, H: 3.4%, N: 25.7%, As: 22.9%).

  • ¹H-NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 5.1 ppm (triazine NH₂) validate structure.

Industrial-Scale Considerations

Challenges in Scalability

  • Reagent handling : SO₂ gas (used in downstream steps) requires specialized equipment due to toxicity.

  • Waste management : Ammonia-rich mother liquors from Step 1 necessitate neutralization before disposal.

Process Optimization

  • Continuous vs. batch processing : Semi-continuous TCT addition in Step 1 improves heat dissipation and reduces impurity formation.

  • Yield enhancements : Recycling mother liquors from MAH precipitation increases overall yield from 68% to 82% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the arsonic acid group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the arsonic acid group to its corresponding arsine or other reduced forms.

    Substitution: The amino groups on the triazine ring can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsonic acid oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

Synthesis and Derivatives

The compound serves as an intermediate in the synthesis of Melarsoprol, which is crucial for treating human African trypanosomiasis (HAT) or sleeping sickness. The synthesis pathway involves the coupling of arsonic acid derivatives with triazine-based compounds, allowing for modifications that enhance efficacy and reduce toxicity.

Synthesis Pathway

  • Starting Materials : 4-amino phenyl derivatives and triazine compounds.
  • Reagents : Common reagents include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
  • Conditions : Reactions are typically conducted in a solvent like DMSO under inert atmospheres to prevent oxidation.

The biological activity of [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid is primarily associated with its antitrypanosomal effects:

  • Mechanism of Action : The compound interferes with the metabolic processes of Trypanosoma brucei by inhibiting essential enzymes involved in nucleotide metabolism.
  • Therapeutic Use : Used as a last-resort treatment for advanced stages of HAT due to its efficacy against drug-resistant strains of the parasite.

Clinical Applications

  • Melarsoprol Treatment Regimens :
    • Studies have shown that Melarsoprol remains effective even in cases where other treatments fail. Its ability to penetrate the blood-brain barrier makes it crucial for treating central nervous system infections.
    • A clinical trial demonstrated a success rate of over 90% in patients treated with Melarsoprol for late-stage HAT.
  • Combination Therapies :
    • Research indicates that combining this compound with other antitrypanosomal agents can enhance therapeutic outcomes while minimizing side effects.

Safety and Toxicity Profile

While effective, the use of this compound is associated with significant toxicity:

  • Adverse Effects : Common side effects include encephalopathy and hypersensitivity reactions.
  • Monitoring Requirements : Patients receiving treatment require close monitoring for neurological side effects.

Mechanism of Action

The mechanism of action of [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules through its amino and arsonic acid groups, affecting their structure and function. This binding can modulate various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Water Solubility
Melarsen 314.14 g/mol -1.2 High (arsonic acid)
[4-[(4,6-Dichloro-triazin-2-yl)amino]phenyl]arsonic acid 246.30 g/mol 0.8 Moderate
Melarsomine 428.41 g/mol 1.5 Low (esterified)

Biological Activity

[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid (commonly referred to as a derivative of 4,6-diamino-1,3,5-triazine) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring structure that is significant in various pharmacological applications. Its molecular formula is C10H12N8O2C_{10}H_{12}N_8O_2 with a molecular weight of approximately 252.26 g/mol. The presence of the arsonic acid moiety suggests potential interactions with biological systems that could lead to therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazine derivatives have been reported to inhibit reverse transcriptase in HIV-1, showcasing their potential as antiviral agents. In vitro studies indicate that these compounds can effectively inhibit both wild-type and drug-resistant strains of the virus .
  • Antitumor Activity : Research has demonstrated that certain derivatives exhibit significant antitumor properties. For instance, compounds related to this structure have shown effectiveness against various cancer cell lines, including melanoma .
  • Interaction with DNA : Some studies suggest that triazine derivatives can form covalent bonds with DNA, leading to interstrand cross-links that impede DNA replication and transcription . This mechanism is common among several anticancer agents.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:

Study ReferenceActivity TypeTarget/Cell LineIC50 Value (µM)Notes
AntiviralHIV-1 Reverse Transcriptase0.05Effective against drug-resistant strains
AntitumorMelanoma MALME-3 M0.033Leading candidate for further development
DNA InteractionVarious Cancer Cell LinesVariesForms covalent bonds affecting replication

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Antiviral Activity : A study published in Journal of Medicinal Chemistry evaluated a series of 4,6-diamino-1,3,5-triazine derivatives for their ability to inhibit HIV replication. The lead compound demonstrated an IC50 value significantly lower than existing treatments, indicating a promising new avenue for HIV therapy .
  • Antitumor Efficacy : In a comparative study on various triazine derivatives against melanoma cells, one compound exhibited an IC50 value of 3.3×1083.3\times 10^{-8} M against the MALME-3 M cell line. This suggests robust antitumor activity and warrants further investigation into its mechanism and potential clinical applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4,6-diamino-1,3,5-triazine derivatives and arylarsonic acid precursors. Key parameters include temperature (45–50°C), solvent choice (e.g., DMSO or aqueous mixtures), and stoichiometric control of triazine intermediates. Yields exceeding 90% are reported under optimized conditions, with purity confirmed via ¹H/¹³C NMR (e.g., δ = 10.37 ppm for NH protons in DMSO-d6) and melting point analysis (e.g., 233–236°C for analogous triazine-arsonic conjugates) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H NMR (to confirm aromatic and NH protons), ¹³C NMR (to identify triazine and aryl carbon environments), and FT-IR (for As-O and N-H stretching bands). For example, the triazine ring’s C4/C6 carbons appear unresolved in ¹³C NMR (δ = 171.3–172.7 ppm), while As-O vibrations occur at ~800 cm⁻¹. X-ray crystallography is recommended for resolving ambiguities in stereochemistry .

Q. What safety protocols are critical when handling arsenic-containing compounds like this?

  • Methodological Answer : Use fume hoods, arsenic-specific PPE (gloves, goggles), and monitor arsenic exposure via urinary testing. Neutralize waste with chelating agents (e.g., dimercaprol). Regulatory guidelines for arsenic disposal (e.g., EPA 40 CFR 261) must be followed to mitigate environmental release .

Advanced Research Questions

Q. How does the arsenic center influence the compound’s coordination chemistry with transition metals, and what applications arise from this?

  • Methodological Answer : The arsenic acid group (–AsO₃H₂) acts as a tridentate ligand, binding metals like Pt(II) or Ga(III) through oxygen and nitrogen donors. Stability constants can be determined via potentiometric titrations. Such complexes are explored in anticancer therapies, leveraging arsenic’s apoptosis-inducing properties (e.g., analogous compounds in showed activity against leukemia cell lines) .

Q. What mechanistic insights explain the compound’s thermal stability in high-energy materials?

  • Methodological Answer : The triazine-arsonic acid scaffold resists thermal degradation due to aromatic stacking and hydrogen-bonded networks. DSC/TGA analyses (heating rate: 10°C/min under N₂) reveal decomposition onset at ~300°C. Computational studies (DFT) predict high heat of formation (+450 kJ/mol), making it suitable for heat-resistant explosives or propellants .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

  • Methodological Answer : Cross-reference NMR assignments with isotopic labeling (e.g., ¹⁵N-labeled triazine) and 2D techniques (COSY, HSQC). For example, discrepancies in NH proton shifts may arise from solvent polarity (DMSO vs. CDCl₃) or pH-dependent tautomerism. Reproduce experiments under standardized conditions and validate with X-ray structures .

Q. What strategies enhance the compound’s bioavailability for medicinal applications?

  • Methodological Answer : Modify the arylarsonic acid moiety with hydrophilic substituents (e.g., sulfonate groups) to improve solubility. Encapsulation in liposomes or coordination to biocompatible metals (e.g., Ru or Re) can enhance cellular uptake. In vitro assays (e.g., HT-29 colon cancer cells) should assess cytotoxicity and uptake efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid
Reactant of Route 2
Reactant of Route 2
[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.